Butanoyl coenzyme A

Catalog No.
S579689
CAS No.
2140-48-9
M.F
C25H42N7O17P3S
M. Wt
837.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoyl coenzyme A

CAS Number

2140-48-9

Product Name

Butanoyl coenzyme A

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

Molecular Formula

C25H42N7O17P3S

Molecular Weight

837.6 g/mol

InChI

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

CRFNGMNYKDXRTN-CITAKDKDSA-N

SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

butyryl-CoA, butyryl-coenzyme A, coenzyme A, butyryl-

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
  • Fatty Acid Synthesis

    Butyryl-CoA can be used as a building block for the synthesis of longer-chain fatty acids. This process occurs in the cytoplasm and is essential for energy storage and membrane formation in cells .

  • Energy Production

    Under certain conditions, butyryl-CoA can enter the beta-oxidation pathway in the mitochondria. This pathway breaks down fatty acids to generate energy in the form of ATP (adenosine triphosphate) .

  • Histone Butyrylation

    Butyryl-CoA can act as a donor molecule in a process called histone butyrylation. This process modifies histone proteins, which package DNA in the nucleus, and plays a role in regulating gene expression .

Butyryl-CoA and Potential Therapeutic Applications

Recent research suggests that butyryl-CoA metabolism may be linked to various diseases, including cancer, diabetes, and neurological disorders .

  • Regulation of Butyrylation

    Drugs used to treat certain cancers appear to work by regulating butyrylation levels. This suggests that manipulating butyryl-CoA metabolism could have potential therapeutic applications .

  • Understanding Disease

    Studying the role of butyryl-CoA in different diseases may provide valuable insights into disease mechanisms and lead to the development of new therapies.

Butanoyl coenzyme A is a thioester compound formed from butanoic acid and coenzyme A. It plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. The structure of butanoyl coenzyme A includes a butanoyl group linked to the thiol group of coenzyme A, facilitating its function as an acyl carrier in bio

  • Acyl Transfer Reactions: It acts as an acyl donor in the synthesis of fatty acids and other lipids. The thioester bond in butanoyl coenzyme A is highly reactive, allowing the acyl group to be transferred to other molecules.
  • Beta-Oxidation: In this process, butanoyl coenzyme A undergoes successive removal of two-carbon units, leading to the production of acetyl coenzyme A, which enters the citric acid cycle for energy production .
  • Condensation Reactions: Butanoyl coenzyme A can participate in condensation reactions to form longer-chain fatty acids or other metabolic intermediates .

Butanoyl coenzyme A is vital for cellular metabolism:

  • Fatty Acid Metabolism: It is involved in the synthesis and degradation of fatty acids, serving as an intermediate that facilitates the conversion of butanoic acid into usable energy forms .
  • Energy Production: By converting into acetyl coenzyme A during beta-oxidation, it contributes to ATP production through the citric acid cycle .
  • Role in Gut Microbiota: Butyric acid, derived from butanoyl coenzyme A, is produced by colonic bacteria and plays a significant role in gut health and inflammation regulation .

The synthesis of butanoyl coenzyme A typically involves:

  • Activation of Butanoic Acid: Butanoic acid is activated by converting it into an acyl adenylate using ATP.
  • Formation of Butanoyl Coenzyme A: The activated butanoic acid reacts with the thiol group of coenzyme A, forming butanoyl coenzyme A while releasing AMP and pyrophosphate .

Butanoyl coenzyme A has several applications:

  • Biochemical Research: Used as a substrate in studies involving lipid metabolism and enzyme kinetics.
  • Pharmaceutical Development: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases related to fatty acid metabolism .
  • Nutritional Studies: Its derivatives are studied for their effects on gut health and metabolism, particularly in relation to dietary fibers and short-chain fatty acids .

Research has shown that butanoyl coenzyme A interacts with various enzymes involved in lipid metabolism:

  • Enzyme Kinetics: Studies have demonstrated its role as a substrate for enzymes such as acyl-CoA synthetase and fatty acid synthase, highlighting its importance in metabolic pathways .
  • Protein Modifications: It may participate in post-translational modifications of proteins through acylation processes, affecting protein function and stability under metabolic stress conditions .

Butanoyl coenzyme A belongs to a class of compounds known as acyl coenzymes. Here are some similar compounds:

CompoundStructureUnique Features
Acetyl Coenzyme AAcetyl group attachedCentral role in energy metabolism; derived from carbohydrates
Propionyl Coenzyme APropionyl group attachedInvolved in propionate metabolism; important for gluconeogenesis
Hexanoyl Coenzyme AHexanoyl group attachedLonger chain fatty acid; involved in lipid biosynthesis

Uniqueness of Butanoyl Coenzyme A

Butanoyl coenzyme A is unique due to its specific role in the metabolism of short-chain fatty acids. Unlike longer-chain acyl-CoAs, it is particularly significant for gut health due to its derivation from dietary fibers and its involvement in producing butyrate, which has anti-inflammatory properties . Its metabolic pathways also differ from those of acetyl and propionyl coenzymes, emphasizing its distinct physiological roles.

Physical Description

Solid

XLogP3

-4.8

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

837.15707506 g/mol

Monoisotopic Mass

837.15707506 g/mol

Heavy Atom Count

53

Wikipedia

Butyryl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 04-14-2024

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